3-Morpholin-4-yl-benzoic acid hydrazide

Description

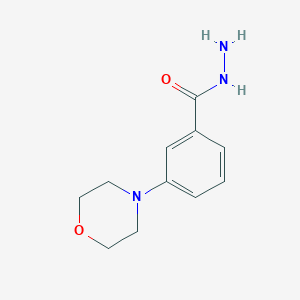

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNYFSLDILSTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428081 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-35-5 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Morpholin 4 Yl Benzoic Acid Hydrazide

Retrosynthetic Analysis and Strategic Disconnections for 3-Morpholin-4-yl-benzoic acid hydrazide

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.comyoutube.comyoutube.com For this compound, the primary strategic disconnections involve cleaving the amide and the aromatic carbon-nitrogen bonds.

The most logical disconnection is at the acyl-nitrogen bond of the hydrazide moiety. This simplifies the target molecule into two more readily available precursors: a 3-morpholinobenzoic acid derivative (such as an ester or acyl chloride) and hydrazine (B178648). youtube.com This approach is common for the synthesis of hydrazides.

A further disconnection can be made at the C-N bond between the morpholine (B109124) ring and the phenyl ring. This leads to two simpler starting materials: 3-halobenzoic acid (or a derivative) and morpholine. This disconnection is based on a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Optimized Synthetic Pathways for the Preparation of this compound

Several synthetic pathways have been developed for the preparation of this compound.

Ester Precursor Synthesis and Subsequent Hydrazinolysis

A common and efficient method for synthesizing hydrazides involves the reaction of an ester with hydrazine hydrate. researchgate.netnih.govarikesi.or.id This two-step process begins with the synthesis of a suitable ester precursor, typically a methyl or ethyl ester of 3-morpholinobenzoic acid.

The synthesis of the ester precursor, such as ethyl 4-(morpholin-4-yl)benzoate, can be achieved through the reaction of 4-aminobenzoic acid with bis(2-chloroethyl) ether in the presence of a base. Another approach involves the reaction of an ethyl halobenzoate with morpholine, often catalyzed by a copper or palladium catalyst.

Once the ester precursor is obtained, it is reacted with hydrazine hydrate, often in a solvent like ethanol (B145695), under reflux conditions. google.comrsc.org The reaction typically proceeds in high yield to give the desired this compound. rsc.org Greener synthetic approaches, such as using microwave irradiation, can significantly reduce reaction times and improve yields. chemmethod.comchemmethod.com

Alternative Functional Group Interconversion Strategies

While the ester hydrazinolysis route is prevalent, other functional group interconversions can also be employed. One such method involves the conversion of 3-morpholinobenzoic acid into its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. orgsyn.org The resulting acyl chloride is then reacted with hydrazine to form the hydrazide. This method is often rapid and efficient.

Another potential strategy starts from 3-morpholinobenzonitrile. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the hydrazide via the methods described above. Alternatively, direct conversion of the nitrile to the hydrazide might be possible under specific reaction conditions, though this is a less common route.

Derivatization and Scaffold Modification Approaches for this compound Analogs

The this compound scaffold is a versatile platform for the synthesis of a wide range of analogs through derivatization and modification reactions.

N-Acylation and N'-Alkylation Reactions at the Hydrazide Moiety

The hydrazide functional group contains two nitrogen atoms that can be selectively functionalized.

N-Acylation: The terminal amino group of the hydrazide is nucleophilic and can readily react with various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to form N'-acylhydrazides. google.compharm.or.jpnih.govorganic-chemistry.orgnih.govsciforum.net This reaction is a common method to introduce a wide variety of substituents, leading to the formation of N,N'-diacylhydrazines. nih.gov For instance, reaction with aromatic aldehydes can yield hydrazone derivatives. nih.govresearchgate.net

N'-Alkylation: Alkylation can occur at the N' position of the hydrazide. This can be achieved by reacting the hydrazide with alkyl halides. tandfonline.comrit.eduorganic-chemistry.orgchemrxiv.org The reaction conditions can be controlled to favor mono- or di-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another method to introduce alkyl groups.

Regioselective Substitutions on the Phenyl Ring of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents on the ring determine the position of the incoming electrophile.

The morpholino group is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the hydrazide group is a meta-directing and deactivating group. libretexts.orgquora.comstackexchange.com The interplay of these two groups will dictate the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be limited by the deactivating nature of the hydrazide group.

The precise location of the new substituent will depend on the specific reaction conditions and the relative directing power of the morpholino and hydrazide groups.

Structural Elaboration and Ring Modifications of the Morpholine System

The morpholine ring within the this compound structure is a key site for chemical manipulation, allowing for the introduction of diverse functionalities and structural alterations. These modifications can significantly influence the physicochemical and biological properties of the parent molecule. Key transformations include N-alkylation, N-acylation, and oxidative ring-opening reactions.

N-Alkylation and N-Acylation:

The secondary amine nitrogen of the morpholine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the N-alkylation of similar cyclic amines are well-established. For instance, the N-alkylation of 2-azidobenzamide with alkyl halides in the presence of a base like sodium carbonate in an anhydrous solvent such as DMSO has been reported to yield N-alkylated products. nih.gov A similar strategy could theoretically be applied to this compound, reacting it with various alkyl halides to introduce different alkyl substituents on the morpholine nitrogen.

N-acylation provides another avenue for structural diversification. The reaction of a hydrazide with an acyl chloride is a common method for preparing N,N'-diacylhydrazines. nih.gov In a related context, the reaction of hydrazides with anhydrides can also lead to acylated products. These reactions typically proceed under mild conditions and can be used to introduce a wide array of acyl groups, thereby modifying the steric and electronic properties of the morpholine substituent.

Oxidative Ring-Opening:

More profound structural modifications involve the cleavage of the morpholine ring itself. Oxidative ring-opening reactions can transform the cyclic ether amine into linear structures, introducing new functional groups. A patented method describes the visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives using a photocatalyst and oxygen as the oxidant. This approach offers a mild alternative to harsh reaction conditions, avoiding the need for transition metals and high temperatures. researchgate.net Such a transformation on this compound would lead to novel acyclic derivatives with potentially different conformational flexibilities and biological activities.

Advanced Purification and Spectroscopic Characterization Methodologies for Synthetic Products

The successful synthesis of derivatives of this compound necessitates robust purification and characterization techniques to ensure the isolation of pure compounds and the unambiguous determination of their structures.

Advanced Purification Methodologies:

Purification of the synthesized products is crucial to remove unreacted starting materials, reagents, and byproducts. Common techniques include recrystallization and column chromatography.

Recrystallization: This technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at varying temperatures. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization, as the solubility of benzoic acid in water is significantly higher at elevated temperatures. ma.edupitt.edualfa-chemistry.comresearchgate.net The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product while leaving impurities in the solution. For hydrazide derivatives, recrystallization from aqueous ethanol is also a common practice. nih.gov

Column Chromatography: For mixtures that are not easily separable by recrystallization, column chromatography is a powerful purification method. nih.govrsc.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. By carefully selecting the stationary and mobile phases, complex mixtures can be resolved into their individual components. The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Spectroscopic Characterization Methodologies:

A combination of spectroscopic methods is employed to elucidate the structures of the synthesized derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural characterization. nih.govrsc.orgresearchgate.net In the ¹H NMR spectrum of a related N-aminomorpholine derivative, the protons of the morpholine ring typically appear as distinct multiplets. rsc.org For instance, the axial and equatorial protons often exhibit different chemical shifts and coupling constants. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by establishing proton-proton and proton-carbon correlations, respectively. rsc.org These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.govresearchgate.netresearchgate.netraco.cat Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of hydrazide derivatives, often showing the protonated molecular ion peak [M+H]⁺. rsc.orguni.lu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing characteristic losses of small molecules or functional groups. researchgate.netresearchgate.netraco.cat For example, the fragmentation of hydrazides may involve cleavage of the N-N bond or the amide bond. miamioh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. nih.gov Characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C-N and C-O stretching of the morpholine ring can be observed in the IR spectrum.

Below is a table summarizing the key spectroscopic data for a representative morpholine-containing benzoic acid derivative, illustrating the typical chemical shifts and vibrational frequencies observed.

| Spectroscopic Technique | Key Features and Representative Data (for related compounds) |

| ¹H NMR | Signals for morpholine protons (multiplets), aromatic protons (multiplets), and hydrazide N-H protons (singlets). For a related 5-(N-methylsulfamoyl)-2-morpholinobenzoic acid, morpholine protons appear as multiplets around 3.60-4.08 ppm. rsc.org |

| ¹³C NMR | Resonances for morpholine carbons, aromatic carbons, and the carbonyl carbon of the hydrazide. nih.gov |

| 2D NMR (COSY, HMBC) | Correlation peaks confirming the connectivity of protons and carbons within the molecule. rsc.org |

| Mass Spectrometry (ESI-MS) | Observation of the protonated molecular ion [M+H]⁺. rsc.org |

| Infrared (IR) | Characteristic absorption bands for N-H, C=O, C-N, and C-O functional groups. nih.gov |

Biological Activity and Pharmacological Profiling of 3 Morpholin 4 Yl Benzoic Acid Hydrazide and Its Derivatives

In Vitro Biological Screening Paradigms

The in vitro evaluation of 3-Morpholin-4-yl-benzoic acid hydrazide and its derivatives has unveiled a spectrum of biological activities, ranging from anticancer to anti-inflammatory effects. These studies are crucial in elucidating the structure-activity relationships and identifying promising candidates for further development.

Cell-Based Assays for Antiproliferative and Cytotoxic Activity (e.g., against cancer cell lines)

A number of hydrazide derivatives have been assessed for their ability to inhibit the growth of and induce toxicity in various cancer cell lines. For instance, a study on 4-hydrazinobenzoic acid derivatives revealed their potent inhibitory effects against HCT-116 (colon) and MCF-7 (breast) cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) values for the most active compounds were found to be in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov Notably, these active compounds exhibited very weak cytotoxicity towards normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, newly synthesized hydroxy benzoic acid derivatives have demonstrated cytotoxic effects. researchgate.net Compound 8 from this series showed activity against DLD-1 (colorectal adenocarcinoma), HeLa (cervical cancer), and MCF-7 cell lines, with IC50 values of 25.05 µM, 23.88 µM, and 48.36 µM, respectively. researchgate.net Another compound, designated as 10, was cytotoxic to DLD-1 and HeLa cells with IC50 values of 27.26 µM and 19.19 µM, respectively. researchgate.net

Furthermore, some heterocyclic hydrazone compounds have been synthesized and evaluated for their anticancer potential. cumhuriyet.edu.tr One such compound, labeled as 8, showed an IC50 value of 34.38 µM against HeLa cells, while another, compound 11, exhibited high cytotoxicity against MCF-7 cells with an IC50 of 26.84 µM. cumhuriyet.edu.tr However, the latter also displayed toxicity towards normal mouse fibroblast L929 cells, indicating a potential lack of selectivity. cumhuriyet.edu.tr

The cytotoxic effects of hydrazide-hydrazone compounds have also been observed against neuroblastoma (SH-SY5Y and Kelly) and breast cancer (MCF-7 and MDA-MB-231) cell lines. nih.gov It was noted that the neuroblastoma cell lines were generally more sensitive to these compounds than the breast cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected hydrazide derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-Hydrazinobenzoic acid derivatives | HCT-116 | 21.3 ± 4.1 | nih.gov |

| 4-Hydrazinobenzoic acid derivatives | MCF-7 | 28.3 ± 5.1 | nih.gov |

| Hydroxy benzoic acid derivative (Cmpd 8) | DLD-1 | 25.05 | researchgate.net |

| Hydroxy benzoic acid derivative (Cmpd 8) | HeLa | 23.88 | researchgate.net |

| Hydroxy benzoic acid derivative (Cmpd 8) | MCF-7 | 48.36 | researchgate.net |

| Hydroxy benzoic acid derivative (Cmpd 10) | DLD-1 | 27.26 | researchgate.net |

| Hydroxy benzoic acid derivative (Cmpd 10) | HeLa | 19.19 | researchgate.net |

| Heterocyclic hydrazone (Cmpd 8) | HeLa | 34.38 | cumhuriyet.edu.tr |

| Heterocyclic hydrazone (Cmpd 11) | MCF-7 | 26.84 | cumhuriyet.edu.tr |

Enzyme Inhibition Studies and Receptor Binding Affinity Profiling

Derivatives of benzoic acid hydrazide have been investigated as inhibitors of various enzymes. A study focused on 4-benzamidobenzoic acid hydrazide derivatives as novel soluble epoxide hydrolase (sEH) inhibitors. nih.gov This enzyme is a therapeutic target for hypertension and inflammation. Most of the synthesized compounds in this study showed considerable in vitro sEH inhibitory activity. nih.gov The most potent inhibitor, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, exhibited 72% inhibition of sEH. nih.gov

In another study, azinane triazole-based derivatives were synthesized and evaluated as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to Alzheimer's disease and diabetes. nih.gov Certain methyl phenyl-substituted derivatives were identified as potent inhibitors of these enzymes, with IC50 values in the low micromolar to nanomolar range. nih.gov

The morpholine (B109124) ring, a key feature of the parent compound, is known to be important for interacting with various biological targets. nih.gov In the context of receptor binding, a series of hydrazide-linked bifunctional peptides were designed to act as agonists for δ/μ opioid receptors and antagonists for cholecystokinin (B1591339) (CCK-1/CCK-2) receptors. nih.gov These peptides generally displayed high binding affinities (in the nanomolar range) for the opioid receptors and lower (micromolar range) but balanced affinities for the CCK receptors. nih.gov

The following table presents data on the enzyme inhibitory activity of selected hydrazide derivatives.

| Derivative Class | Target Enzyme | Inhibition/IC50 | Reference |

| 4-Benzamidobenzoic acid hydrazide | Soluble Epoxide Hydrolase (sEH) | 72% inhibition | nih.gov |

| Azinane triazole-based derivative | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM | nih.gov |

| Azinane triazole-based derivative | Butyrylcholinesterase (BChE) | IC50 = 0.038 ± 0.50 µM | nih.gov |

| Azinane triazole-based derivative | α-Glucosidase | IC50 = 36.74 ± 1.24 µM | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Analyses

The anticancer activity of some hydrazide derivatives has been linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. For example, certain 4-hydrazinobenzoic acid derivatives were found to inhibit the proliferation of MCF-7 cells by inducing apoptosis. nih.gov

In a study of new acyl hydrazides and 1,3,4-oxadiazole (B1194373) derivatives, it was found that some compounds determined the blocking of the G1 phase of the cell cycle. nih.gov One particular compound proved to be toxic, inducing apoptosis in 54% of HCT-8 cells after 72 hours. nih.gov This effect was predicted by the increased expression of messenger RNA for caspases 3 and 7 after 24 hours. nih.gov

Cell cycle analysis is a common method to determine the effects of compounds on cell proliferation. mdpi.comnih.gov The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified using techniques like flow cytometry. researchgate.netresearchgate.net For instance, a quinoline (B57606) hydrazide derivative was shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov

Immunomodulatory and Anti-inflammatory Potency Assessment

Hydrazide and hydrazone derivatives have been a subject of interest for their anti-inflammatory properties. nih.gov The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats. nih.gov In one study, N-pyrrolylcarbohydrazide and its derivatives were assessed for their anti-inflammatory potential. nih.gov The parent compound exhibited dose-dependent activity, with significant reductions in edema at doses of 20 and 40 mg/kg. nih.gov One of its derivatives, compound 1A, showed pronounced anti-inflammatory effects at a 20 mg/kg dose. nih.gov

Another study on pyridine- and thiazole-based hydrazides evaluated their in vitro anti-inflammatory activity by the inhibition of bovine serum albumin denaturation. acs.org The IC50 values for these compounds ranged from 46.29 to 100.60 µg/mL. acs.org

The table below summarizes the anti-inflammatory activity of some hydrazide derivatives.

| Compound/Derivative Class | Assay | Activity | Reference |

| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | Significant edema reduction at 20 mg/kg | nih.gov |

| Pyridine- and thiazole-based hydrazides | Inhibition of protein denaturation | IC50: 46.29 - 100.60 µg/mL | acs.org |

| Phthalic anhydride (B1165640) based benzylidene-hydrazides | Carrageenan-induced rat paw edema | Up to 64.0% inhibition | nih.gov |

In Vivo Pharmacological Efficacy Evaluation

While in vitro studies provide valuable initial data, in vivo studies are essential to confirm the pharmacological efficacy of a compound in a living organism.

Establishment of Relevant Preclinical Disease Models (e.g., oncology models, if applicable)

The anti-inflammatory studies mentioned previously utilize a well-established preclinical model of inflammation, the carrageenan-induced paw edema in rats. nih.govnih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation in a living system.

In the realm of antibacterial research, which can be a proxy for certain aspects of preclinical evaluation, pyrazole (B372694) derivatives have been tested in vivo. nih.gov Potent compounds were effective in rescuing C. elegans from bacterial infections, demonstrating in vivo efficacy in a simple animal model. nih.gov While not an oncology model, this type of study is a critical step in the preclinical evaluation of new therapeutic agents. Further validation in more complex animal models would be required to establish the safety and efficacy of these compounds for specific diseases. nih.gov

Assessment of Therapeutic Efficacy and Dose-Response Relationships

The therapeutic efficacy of a compound is intrinsically linked to its dose-response relationship, which describes the magnitude of the response of an organism, as a function of exposure to a stimulus or stressor after a certain exposure time. For derivatives of morpholinyl benzoic acid hydrazide, this has been primarily evaluated through in vitro assays that determine the concentration at which a specific biological effect is observed.

Research into 4-morpholin-4-yl-benzohydrazide derivatives has demonstrated their potential as antimicrobial agents. researchgate.net These compounds have been synthesized and subjected to preliminary biological evaluations for their activity against various bacterial and fungal strains. researchgate.netresearchgate.net For instance, certain hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have shown significant activity, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Acinetobacter baumannii. nih.govmdpi.com Similarly, coumarin-pyrazole-hydrazone hybrids have exhibited potent growth inhibition of antibiotic-resistant bacteria with MIC values as low as 1.56 μg/mL. mdpi.com The dose-dependent nature of this antimicrobial activity is a key indicator of their therapeutic potential.

The general findings suggest that the presence of electron-withdrawing or electron-donating groups on the aromatic rings of these hydrazone derivatives can significantly influence their antimicrobial potency. derpharmachemica.com

In the realm of oncology, derivatives of benzoic acid hydrazide have shown promise as cytotoxic agents against various cancer cell lines. For example, thirteen 4-hydrazinobenzoic acid derivatives were evaluated for their in vitro cytotoxic activity against HCT-116 and MCF-7 cancer cells, with some compounds demonstrating potent inhibitory effects with IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM. nih.gov Furthermore, some of these active compounds exhibited very weak cytotoxicity towards normal cells, suggesting a degree of selectivity. nih.gov

Novel benzohydrazide (B10538) derivatives containing dihydropyrazoles have been identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors. One such compound, H20, displayed potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov This compound also showed significant EGFR inhibition with an IC50 value of 0.08 μM. nih.gov The dose-dependent inhibition of cancer cell proliferation highlights the potential of these derivatives as anticancer agents.

The anti-inflammatory potential of morpholine and benzohydrazide derivatives has also been a subject of investigation. Certain benzoxazolone derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6) with IC50 values as low as 5.09 ± 0.88 μM. nih.gov A styryl quinolinium derivative showed a better in vitro anti-inflammatory effect in preventing albumin denaturation (IC50 = 350 μg/mL) compared to diclofenac (B195802) (IC50 = 471.3 μg/mL). mdpi.com The dose-dependent reduction of inflammatory markers underscores their therapeutic potential in inflammatory conditions.

| Compound Class | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) |

| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Antimicrobial | S. aureus, MRSA, B. subtilis, A. baumannii | As low as 0.78 µg/mL nih.govmdpi.com |

| Coumarin-pyrazole-hydrazone hybrids | Antimicrobial | Antibiotic-resistant bacteria | As low as 1.56 μg/mL mdpi.com |

| 4-Hydrazinobenzoic acid derivatives | Anticancer | HCT-116, MCF-7 | 21.3 ± 4.1 to 28.3 ± 5.1 µM nih.gov |

| Benzohydrazide derivatives containing dihydropyrazoles (e.g., H20) | Anticancer | A549, MCF-7, HeLa, HepG2 | 0.15 - 0.46 µM nih.gov |

| Benzoxazolone derivatives | Anti-inflammatory | - | As low as 5.09 ± 0.88 μM (for IL-6 inhibition) nih.gov |

| Styryl quinolinium derivative | Anti-inflammatory | - | IC50 = 350 μg/mL (albumin denaturation) mdpi.com |

Biomarker Analysis in Treated Biological Systems

Biomarker analysis provides crucial insights into the mechanism of action of a therapeutic compound by measuring changes in molecules that indicate a biological state or process. For derivatives of this compound, biomarker studies in treated biological systems have focused on key molecules involved in cancer and inflammation.

In the context of anticancer activity, some 4-hydrazinobenzoic acid derivatives were found to induce apoptosis in MCF-7 breast cancer cells. nih.gov Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The induction of apoptosis serves as a critical biomarker for the efficacy of these compounds.

In the field of inflammation, the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) is a key indicator of anti-inflammatory activity. nih.gov For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole were found to effectively reduce the lipopolysaccharide (LPS)-induced production of these pro-inflammatory cytokines in microglial cells. nih.gov Furthermore, these compounds downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory response. nih.gov The modulation of these biomarkers provides strong evidence for the anti-inflammatory potential of these structural analogs.

One study on a novel styryl quinolinium derivative used immunohistochemistry to measure the intensity of the immune reaction for IL-1β in tissue slices, providing a quantitative measure of the anti-inflammatory effect at the tissue level. mdpi.com

| Compound Class | Biological Activity | Biomarker(s) Modulated | Biological System |

| 4-Hydrazinobenzoic acid derivatives | Anticancer | Induction of Apoptosis | MCF-7 cells nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Anti-inflammatory | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ iNOS, ↓ COX-2 | Microglial cells nih.gov |

| Styryl quinolinium derivative | Anti-inflammatory | ↓ IL-1β expression | Tissue slices mdpi.com |

Comparative Analysis of Biological Potency and Selectivity Across Structural Variants of this compound

The biological potency and selectivity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the hydrazide moiety. A comparative analysis of structural variants provides valuable structure-activity relationship (SAR) insights for the rational design of more effective and selective therapeutic agents.

Studies on various hydrazone derivatives have consistently shown that the type of substituent on the phenyl ring plays a crucial role in determining antimicrobial potency. For instance, in a series of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, the presence of fluoro groups was associated with potent activity. nih.gov In another study on substituted benzohydrazide derivatives, a thiophene-containing compound exhibited superior antimicrobial and antioxidant activity compared to its analogs with dimethoxy or chloro substitutions. derpharmachemica.com The position of the morpholine ring (3- vs. 4-position) on the benzoic acid core is also expected to influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

In the context of anticancer activity, the introduction of different heterocyclic rings and substituents has led to a wide range of potencies. The anticancer activity of hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold was found to be highly dependent on the substituents on the arylidene moiety. nih.gov For example, compounds with certain substitutions exhibited broad-spectrum antitumor activity across 59 human cancer cell lines, while others showed more moderate effects. nih.gov

The development of benzohydrazide derivatives containing dihydropyrazoles as EGFR kinase inhibitors illustrates the power of structural hybridization. The combination of the benzohydrazide scaffold with the dihydropyrazole and naphthalene (B1677914) rings resulted in compounds with potent and selective EGFR inhibitory activity. nih.gov

Selectivity is a critical parameter for a drug candidate, as it minimizes off-target effects and reduces toxicity. For anticancer agents derived from 4-hydrazinobenzoic acid, some compounds demonstrated potent cytotoxicity against cancer cells while showing very weak effects on normal cells, indicating a favorable selectivity profile. nih.gov Similarly, some antimicrobial hydrazone derivatives were found to be non-toxic to mammalian cell lines, highlighting their potential for safe therapeutic use. nih.govmdpi.com

The structural variations, including the specific isomer of the morpholinyl benzoic acid hydrazide and the nature of the appended groups, are key determinants of both the potency and the selectivity of these compounds. Further research focusing on the direct comparison of 3-morpholinyl and 4-morpholinyl isomers is warranted to fully elucidate the impact of the morpholine position on the pharmacological profile.

Elucidation of the Molecular Mechanism of Action of 3 Morpholin 4 Yl Benzoic Acid Hydrazide

Target Identification and Validation Strategies

To understand how 3-Morpholin-4-yl-benzoic acid hydrazide exerts its effects within a biological system, the first step is to identify its molecular targets. This is a critical phase in drug discovery and chemical biology.

Affinity-Based Proteomic Approaches for Binding Partner Discovery

Affinity-based proteomics is a powerful method to identify the direct binding partners of a small molecule like this compound from a complex mixture of proteins. This typically involves immobilizing the compound on a solid support to create a "bait" that can "fish out" its interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.

Transcriptomic and Metabolomic Profiling for Pathway Deconvolution

To understand the broader cellular response to this compound, researchers could employ transcriptomic and metabolomic profiling. By treating cells with the compound and analyzing the changes in gene expression (transcriptomics) and metabolite levels (metabolomics), it is possible to infer which cellular pathways are affected. This can provide clues about the compound's function and potential targets.

Genetic Screening Methodologies (e.g., CRISPR-Cas9) for Functional Target Validation

Once potential targets are identified, their functional relevance to the compound's activity must be validated. Genetic screening techniques like CRISPR-Cas9 can be used to systematically knock out or modify genes in a cell line. By observing how these genetic perturbations affect the cell's sensitivity to this compound, researchers can confirm which targets are essential for its mechanism of action.

Biochemical and Biophysical Characterization of Compound-Target Interactions

After a target has been identified and validated, the next step is to characterize the physical and chemical nature of the interaction between the compound and its target protein in detail.

Enzyme Kinetics and Inhibition Mechanism Studies

If the identified target is an enzyme, enzyme kinetic studies would be performed to determine how this compound affects its activity. These experiments would reveal whether the compound acts as an inhibitor or an activator and would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

To quantify the binding affinity and thermodynamics of the interaction between this compound and its target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed. ITC measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR is a label-free technique that measures the binding and dissociation rates of the compound to a target immobilized on a sensor surface, also providing the binding affinity.

Currently, no published studies were found that have applied these methodologies to this compound. The scientific community awaits future research to potentially uncover the biological role and therapeutic potential of this compound.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes

A thorough search of structural databases and scientific literature revealed no instances of X-ray crystallography or cryogenic electron microscopy (Cryo-EM) studies performed on this compound in complex with any biological target. Such studies are crucial for understanding the precise binding mode and interactions at the atomic level, which form the basis of structure-based drug design and mechanistic elucidation. The absence of this data indicates that the direct molecular target of this compound has likely not yet been identified or characterized.

Cellular Signaling Pathway Modulation by this compound

In the absence of an identified molecular target, the effects of this compound on cellular signaling pathways have not been investigated. Consequently, there is no information available regarding its potential upstream regulators or downstream effectors, nor any studies into inter-pathway crosstalk or synergistic effects.

Without knowledge of the direct biological target(s) of this compound, it is not possible to identify the upstream signaling molecules that might regulate its activity or the downstream effectors that would be modulated by its binding.

The investigation of crosstalk between different signaling pathways and potential synergistic effects is contingent on a foundational understanding of the primary pathway(s) modulated by the compound. As this primary information is unavailable for this compound, no such secondary effects have been reported.

Phenotypic Consequences and Biological Rationale Derived from Mechanistic Insights

While the broader family of hydrazides has been associated with various phenotypic outcomes, such as antimicrobial activity, any biological rationale for these effects in the specific case of this compound is purely speculative without mechanistic insights. researchgate.netsigmaaldrich.com The morpholine (B109124) moiety is also a common feature in bioactive compounds, but its specific contribution to the activity profile of this hydrazide is unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Morpholin 4 Yl Benzoic Acid Hydrazide Derivatives

Design Principles for Comprehensive SAR Exploration

A systematic approach to modifying the core scaffold of 3-Morpholin-4-yl-benzoic acid hydrazide is essential to comprehensively explore its SAR. This involves the strategic variation of its three main components: the benzoic acid moiety, the morpholine (B109124) ring system, and the hydrazide linker.

A hypothetical SAR study might involve synthesizing derivatives with substitutions at the ortho-, meta-, and para-positions relative to the morpholine group to probe the steric and electronic requirements for optimal activity. For instance, a study on related 4-benzamidobenzoic acid hydrazide derivatives explored various benzoyl chloride substituents to modulate activity. nih.gov The findings from such studies can be tabulated to delineate clear SAR trends.

| Compound ID | Substituent (R) on Benzoic Acid | Position of R | Biological Activity (e.g., IC50 in µM) | Reference |

|---|---|---|---|---|

| 1a | -H | - | 15.2 | Analogous Data researchgate.net |

| 1b | 4-Cl | para | 8.5 | Analogous Data nih.gov |

| 1c | 4-NO2 | para | 5.1 | Analogous Data mdpi.com |

| 1d | 4-OCH3 | para | 22.7 | Analogous Data mdpi.com |

| 1e | 2-OH | ortho | 12.3 | Analogous Data nih.gov |

This table presents hypothetical data based on findings for analogous benzohydrazide (B10538) structures to illustrate SAR principles.

Topological modifications could involve replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638) (to remove the oxygen's hydrogen-bonding capability) or thiomorpholine (B91149) (to alter electronic properties and hydrogen bonding). Stereochemical modifications, such as introducing substituents on the morpholine ring, would create chiral centers. The evaluation of the resulting enantiomers or diastereomers can reveal specific stereochemical requirements for target binding. A 3D-QSAR analysis of related morpholine derivatives has highlighted the importance of the size and substitution pattern of the heterocyclic ring for affinity to biological targets. nih.gov

| Modification Type | Example Modification | Anticipated Effect on Properties | Potential Impact on Activity |

|---|---|---|---|

| Topological | Replace Morpholine with Piperidine | Decreased polarity, loss of H-bond acceptor | May decrease binding affinity if H-bonding is crucial |

| Topological | Replace Morpholine with Thiomorpholine | Altered electronics and H-bond acceptor strength | Could enhance or diminish activity depending on target interaction |

| Stereochemical | Introduce a methyl group at C-2 | Creates a chiral center, introduces steric bulk | May lead to stereospecific binding and increased potency |

| Stereochemical | Introduce a hydroxyl group at C-3 | Adds a hydrogen bond donor/acceptor, increases polarity | Could improve solubility and introduce new binding interactions |

This table illustrates potential modifications to the morpholine ring and their expected consequences based on general medicinal chemistry principles.

The hydrazide linker (-CO-NH-NH₂) is a key functional group that can participate in hydrogen bonding and chelation of metal ions. Its conformational flexibility is influenced by the nature of the substituents on both the benzoic acid and the terminal nitrogen. The planarity and rotational barrier of the hydrazide bond can affect the relative orientation of the aromatic and morpholine moieties, which in turn can impact binding to a receptor.

Introducing substituents on the terminal nitrogen of the hydrazide (e.g., forming hydrazones by condensation with aldehydes or ketones) is a common strategy to create more complex derivatives with potentially enhanced biological activity. nih.govmdpi.com These modifications can introduce additional points of interaction with a biological target and can also modulate the electronic properties and stability of the molecule.

| Modification | Example | Effect on Linker | Potential Outcome |

|---|---|---|---|

| N'-Alkylation | -CO-NH-NH-CH₃ | Increases lipophilicity, may introduce steric hindrance | Altered binding and cell permeability |

| N'-Arylation | -CO-NH-NH-Phenyl | Introduces a large, hydrophobic group | Potential for new π-π stacking interactions with the target |

| Hydrazone Formation | -CO-NH-N=CH-Aryl | Creates a more rigid, planar system with extended conjugation | Enhanced binding through additional interactions of the aryl moiety |

| Cyclization | Formation of oxadiazole or triazole rings | Locks the conformation and alters electronic properties | Improved metabolic stability and potentially different biological activity nih.gov |

This table summarizes the effects of modifications to the hydrazide linker based on established chemical principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that are most important for activity.

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment, steric parameters).

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges).

For a series of this compound derivatives, a range of descriptors would be calculated to capture the variations in their structures.

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | Wiener Index | Molecular branching |

| Geometrical (3D) | Molecular Surface Area (ASA) | Steric properties |

| Electrostatic (3D) | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | LogP | Lipophilicity/hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between a selection of descriptors and the biological activity. A hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁ * LogP + β₂ * DipoleMoment + β₃ * ASA_H

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined by the regression analysis.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data.

Cross-validated coefficient of determination (Q²): Assesses the predictive ability of the model through internal validation techniques like leave-one-out (LOO) cross-validation.

External validation: The model's ability to predict the activity of a separate test set of compounds that were not used in model development.

A statistically robust and validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. For instance, a 3D-QSAR study on quinazoline (B50416) derivatives yielded a model with good internal and external validation statistics, demonstrating its predictive capability. nih.gov

| Statistical Parameter | Typical Value for a Good Model | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | > 0.6 | Goodness of fit of the model to the training data |

| Q² (Cross-validated R²) | > 0.5 | Predictive power of the model for the training set |

| R²_pred (External Validation R²) | > 0.6 | Predictive power of the model for an external test set |

| RMSE (Root Mean Square Error) | Low value | The deviation between predicted and actual values |

Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration Strategies

Fragment-Based Drug Discovery (FBDD) is a modern approach in medicinal chemistry where small chemical fragments (typically with a molecular weight of less than 300 Daltons) are screened for weak binding to a biological target. Once a binding fragment is identified, it is then elaborated or grown into a more potent lead compound.

For a molecule like this compound, an FBDD campaign could theoretically be initiated by dissecting the molecule into its constituent fragments. These would primarily be:

The morpholine ring: A common heterocyclic fragment known for its favorable physicochemical properties, including good aqueous solubility and metabolic stability.

The benzoic acid hydrazide core: This scaffold provides a rigid framework and hydrogen bonding donors and acceptors that can be crucial for target interaction.

In a hypothetical FBDD approach, these fragments would be screened against a therapeutic target. If one of the fragments showed binding affinity, even weakly, it would serve as a starting point. Subsequent "fragment elaboration" would involve systematically adding chemical functionality to improve potency and selectivity. For instance, if the morpholine fragment were to bind to a target's hydrophobic pocket, medicinal chemists might explore adding substituents to the phenyl ring to engage with nearby amino acid residues.

However, it is crucial to reiterate that no specific published studies demonstrate the use of this compound or its immediate fragments in an FBDD campaign.

Ligand Efficiency, Lipophilic Efficiency, and Related Metric Analysis for Lead Optimization

During the lead optimization phase of drug discovery, several key metrics are employed to guide the selection and refinement of candidate compounds. These metrics help in assessing the quality of a compound beyond just its raw potency.

Ligand Efficiency (LE): This metric relates the binding affinity (potency) of a molecule to its size (number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve binding.

Lipophilic Efficiency (LipE): LipE, also known as Lipophilic Ligand Efficiency (LLE), assesses the relationship between a compound's potency and its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pKi) minus logP. Higher LipE values (generally > 5) are preferred, as they suggest a better balance between potency and lipophilicity, which can lead to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The application of these metrics to this compound derivatives would involve synthesizing a series of analogues and evaluating their potency and physicochemical properties. The goal would be to identify modifications that improve potency without a disproportionate increase in molecular weight or lipophilicity.

For example, a hypothetical study could involve the modifications shown in the table below, along with the calculated efficiency metrics.

| Compound ID | R-Group Modification | pIC50 | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| 1 | -H (Parent Compound) | 6.0 | 18 | 1.5 | 0.33 | 4.5 |

| 2 | -Cl (at position 5) | 6.5 | 19 | 2.0 | 0.34 | 4.5 |

| 3 | -OCH3 (at position 5) | 6.8 | 20 | 1.4 | 0.34 | 5.4 |

| 4 | -CF3 (at position 5) | 7.2 | 22 | 2.5 | 0.33 | 4.7 |

This data is purely illustrative to demonstrate the application of the concepts and is not derived from actual experimental results.

In this hypothetical scenario, the introduction of a methoxy (B1213986) group (Compound 3) leads to a notable improvement in Lipophilic Efficiency, suggesting it is a more optimal modification compared to the chloro or trifluoromethyl groups, which increase potency but also lipophilicity, resulting in less favorable LipE values.

While the principles of FBDD and the use of ligand efficiency metrics are central to modern drug discovery, their specific application to this compound has not been documented in publicly accessible scientific literature. The information presented herein is based on general medicinal chemistry principles and hypothetical examples due to the absence of specific research data for this particular compound. Any future research on this scaffold would likely employ these strategies to identify and optimize novel therapeutic agents.

Computational Chemistry and Molecular Modeling of 3 Morpholin 4 Yl Benzoic Acid Hydrazide

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

To investigate the potential biological targets of 3-Morpholin-4-yl-benzoic acid hydrazide, molecular docking simulations can be performed against a panel of selected protein targets. These targets are often chosen based on their known involvement in disease pathways. The docking process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the potential binding poses of the ligand within that site.

The predicted binding mode of this compound would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. For instance, the morpholine (B109124) ring might act as a hydrogen bond acceptor, while the benzoic acid hydrazide moiety could participate in various polar and non-polar contacts.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond (H-donor) | 2.8 |

| LYS 88 | Hydrogen Bond (H-acceptor) | 3.1 |

| VAL 70 | Hydrophobic | 3.9 |

| LEU 132 | Hydrophobic | 4.2 |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied in reverse, docking this compound against a database of known protein structures can help identify potential off-targets. This is crucial for predicting potential side effects and understanding the selectivity profile of the compound.

A selectivity analysis would compare the binding affinity (docking score) of this compound across various targets. A higher affinity for the intended target compared to other proteins would suggest better selectivity.

Table 2: Virtual Screening Results for Selectivity Analysis

| Protein Target | Docking Score (kcal/mol) | Predicted Affinity |

|---|---|---|

| Target Kinase A | -9.5 | High |

| Off-Target Kinase B | -7.2 | Moderate |

| Off-Target Protease C | -5.1 | Low |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

MD simulations can be used to explore the conformational landscape of this compound in an aqueous environment. By simulating the molecule's movement over a period of nanoseconds, researchers can identify the most stable conformations and understand the flexibility of different parts of the molecule, such as the rotation of the morpholine ring relative to the phenyl group.

Once a promising binding pose is identified through molecular docking, MD simulations of the ligand-receptor complex are performed to assess its stability. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode.

Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of the binding affinity than docking scores alone.

Table 3: MD Simulation and Binding Free Energy Analysis

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.2 Å | Stable binding within the active site |

| Average Protein RMSD | 2.5 Å | Protein structure remains stable upon ligand binding |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules.

Methods like Density Functional Theory (DFT) can be employed to calculate various properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with biological targets.

Table 4: Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating these properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

For this compound, the morpholine and hydrazide moieties, with their lone pairs of electrons on the nitrogen and oxygen atoms, are expected to significantly contribute to the HOMO. rsc.org The benzene (B151609) ring and the carbonyl group of the hydrazide are likely to be the primary contributors to the LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar hydrazone derivatives have shown that these calculations are instrumental in understanding their chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atoms of the morpholine and hydrazide groups, indicating these are sites for electrophilic attack. The hydrogen atoms of the hydrazide's amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High | Indicates a good electron donor. |

| LUMO Energy | Low | Indicates a good electron acceptor. |

| HOMO-LUMO Gap | Moderate to Low | Suggests potential for good reactivity. |

| MEP Negative Regions | Carbonyl oxygen, morpholine and hydrazide nitrogens | Likely sites for electrophilic attack and hydrogen bonding. |

| MEP Positive Regions | Hydrazide NH2 protons | Likely sites for nucleophilic attack. |

Note: The values in this table are predictive and based on the analysis of the compound's functional groups and data from structurally similar molecules.

pKa and LogP Predictions from First Principles

The physicochemical properties pKa and LogP are critical in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME). nih.gov First-principles quantum mechanical methods can predict these properties with increasing accuracy. escholarship.org

pKa Prediction

LogP Prediction

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value Range | Significance in Drug Discovery |

| pKa (Morpholine N) | 7.5 - 8.5 (Basic) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (Hydrazide) | 10 - 12 (Weakly Acidic/Basic) | Contributes to the overall charge state of the molecule. |

| LogP | 1.5 - 2.5 | Suggests a balance between aqueous solubility and lipid membrane permeability. |

Note: The values in this table are estimations based on the analysis of the compound's functional groups and data from structurally similar molecules.

De Novo Drug Design and Chemoinformatics Applications

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. nih.gov this compound can serve as a valuable scaffold or building block in such endeavors due to the favorable properties of its constituent functional groups.

Scaffold for Library Design

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. acs.orge3s-conferences.org It can improve pharmacokinetic properties such as solubility and metabolic stability. acs.org Similarly, the hydrazide functional group is a versatile synthon used to create a wide array of bioactive molecules, including antimicrobial and anticancer agents. mdpi.commdpi.comnih.govresearchgate.net The combination of these groups in this compound makes it an attractive starting point for creating diverse chemical libraries for high-throughput screening.

Fragment-Based Drug Design

In fragment-based drug design, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. This compound can be deconstructed into its constituent fragments (morpholine, substituted benzene, and hydrazide), each of which can be explored for its potential to interact with specific binding pockets of a target protein. Chemoinformatics tools can then be used to virtually link these or similar fragments to design novel molecules with enhanced affinity and selectivity.

Preclinical Development and Therapeutic Potential of 3 Morpholin 4 Yl Benzoic Acid Hydrazide

In Vivo Pharmacokinetics and Pharmacodynamics (PK/PD) Studies

Detailed in vivo pharmacokinetic and pharmacodynamic data for 3-Morpholin-4-yl-benzoic acid hydrazide are not extensively available in the public domain. The following sections outline the necessary studies for its preclinical evaluation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the disposition of a drug candidate in a living organism. For this compound, specific data from in vivo ADME profiling in animal models have not been detailed in readily accessible literature. Such studies would typically involve administering the compound to animal models and analyzing its presence and the presence of its metabolites in various biological matrices like blood, plasma, urine, and feces over time.

In silico, or computational, predictions of ADME properties are often conducted in early-stage drug discovery. For instance, studies on other morpholine-containing compounds have utilized such predictive models to estimate properties like oral bioavailability and potential toxicity. One study on a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides indicated good predicted oral bioavailability based on in silico ADME-Tox profiling. scbt.com However, it is important to note that these are predictions for different molecules and not experimental data for this compound.

Bioavailability, Clearance, and Half-Life Determination in Animal Models

The bioavailability, clearance, and half-life are critical pharmacokinetic parameters that dictate the dosing regimen of a potential drug. There is no specific publicly available data detailing the bioavailability, clearance rates, or elimination half-life of this compound in any animal models. For context, a study on a different morpholinyl-containing compound, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), reported an oral bioavailability of 91.1% in rats and a half-life of 3.9 hours following intravenous administration. nih.gov These values are specific to MTIP and cannot be directly extrapolated to this compound.

Table 1: Key Pharmacokinetic Parameters (Illustrative for a Related Compound)

| Parameter | Value (for MTIP in rats) | Unit |

|---|---|---|

| Oral Bioavailability | 91.1 | % |

| Half-Life (intravenous) | 3.9 | hours |

| ED₅₀ (oral) | 1.5 | mg/kg |

| ED₅₀ (intraperitoneal) | 0.60 | mg/kg |

This table is for illustrative purposes only and presents data for a different morpholinyl-containing compound (MTIP) to highlight the types of parameters determined in such studies. nih.gov

Correlation of Pharmacokinetic Parameters with Pharmacodynamic Markers

The relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of drug development. Currently, there are no published studies that correlate the pharmacokinetic parameters of this compound with specific pharmacodynamic markers. Such an analysis would be essential to establish a therapeutic window and to understand the dose-response relationship of the compound.

Comprehensive Toxicology and Safety Pharmacology Assessment

Toxicology and safety pharmacology studies are mandated to ensure the safety of a new chemical entity before it can be administered to humans.

In Vitro Cytotoxicity, Genotoxicity, and Mutagenicity Evaluation

In vitro assays are the first line of assessment for potential toxicity. While some benzoic acid hydrazide derivatives have been evaluated for their cytotoxic effects, specific data for this compound is not available. For example, a study on a series of 4-hydrazinobenzoic acid derivatives showed that some compounds exhibited potent inhibitory effects against HCT-116 and MCF-7 cancer cells, with IC₅₀ values ranging from 21.3 to 28.3 µM. mdpi.com These compounds also showed weak cytotoxicity against normal RPE-1 cells. mdpi.com Another study on novel 3-acetyl-1,3,4-oxadiazoline derivatives of 4-(pyrrol-1-yl)benzoic acid hydrazide predicted a safe toxicity profile (Class IV) for immunotoxicity, mutagenicity, and general toxicity based on computational models.

Table 2: In Vitro Cytotoxicity of Related Hydrazide Derivatives (Illustrative)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-hydrazinobenzoic acid derivatives | HCT-116 | 21.3 ± 4.1 | mdpi.com |

| 4-hydrazinobenzoic acid derivatives | MCF-7 | 28.3 ± 5.1 | mdpi.com |

This table presents data for a class of related compounds and is for illustrative purposes only.

There is no publicly available information on the genotoxicity or mutagenicity of this compound from standard assays like the Ames test, chromosomal aberration test, or mouse lymphoma assay.

Acute, Sub-chronic, and Chronic Toxicity Studies in Relevant Animal Species

Systematic in vivo toxicity studies are essential to understand the potential adverse effects of a compound on a whole organism. No data from acute, sub-chronic, or chronic toxicity studies for this compound in any animal species have been published in the accessible scientific literature. Such studies would involve administering the compound to animals over different durations (e.g., single dose for acute, 28 or 90 days for sub-chronic, and 6 months or longer for chronic studies) and monitoring for any adverse effects on behavior, body weight, clinical pathology, and organ histology.

Specific Organ Toxicity Screening (e.g., Cardiotoxicity, Hepatotoxicity, Nephrotoxicity)

The morpholine (B109124) ring itself is a common feature in many approved drugs and is generally considered to have a favorable toxicity profile. sci-hub.se However, the genotoxicity of substituted morpholines may be a function of the substituent itself rather than the morpholine core. nih.gov For instance, a study on various morpholine derivatives found that while morpholine itself did not induce DNA repair in rat hepatocytes, some of its metabolites and derivatives did, suggesting that the metabolic fate of the entire molecule is a critical determinant of its toxicity. nih.gov

Hydrazide compounds, on the other hand, have been associated with potential hepatotoxicity. This is a known concern for some drugs containing a hydrazide group. The mechanism often involves metabolic activation to reactive intermediates that can cause cellular damage.

Given these general considerations, a comprehensive preclinical toxicity evaluation of this compound would be essential. This would involve a battery of in vitro and in vivo tests to assess its potential for cardiotoxicity, hepatotoxicity, and nephrotoxicity.

Table 1: General Organ Toxicity Considerations for Related Compound Classes

| Compound Class | Potential Organ Toxicity | Illustrative Findings |

| Morpholine Derivatives | Hepatotoxicity (substituent-dependent) | Certain N-substituted morpholines have been shown to induce DNA repair in rat hepatocytes, indicating potential genotoxicity. nih.gov |

| Hydrazide Derivatives | Hepatotoxicity | Some hydrazide-containing compounds are known to be associated with liver injury, often through metabolic activation. |

| Cardiotoxicity | While not a universal finding, some hydrazide derivatives have been investigated for potential cardiotoxic effects. nih.gov |

This table presents generalized findings for classes of compounds related to this compound and does not represent specific data for the compound itself.

Efficacy in Advanced Disease Models and Combination Therapies

The therapeutic potential of compounds containing the morpholine moiety has been explored in various disease models, particularly in oncology.

While specific in vivo efficacy data for this compound is not available, numerous studies have demonstrated the anti-cancer potential of morpholine-containing compounds in clinically relevant animal models. For example, morpholine derivatives have shown efficacy in hypervascular liver cancer models (e.g., HepG2, HuH-7, and Hep3B) with good tolerability. researchgate.net Other research has highlighted the anti-proliferative and pro-apoptotic effects of morpholine-substituted quinazoline (B50416) derivatives in various cancer cell lines, with some compounds showing better anticancer activity than the standard drug colchicine. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have emerged as potential mTOR inhibitors with promising applications in lung cancer treatment, demonstrating potent and selective cytotoxicity against cancer cell lines with minimal impact on healthy cells. nih.govmdpi.com These studies provide a strong rationale for investigating the in vivo efficacy of this compound in relevant cancer xenograft or patient-derived xenograft (PDX) models.

The potential for synergistic interactions between novel compounds and established therapeutic agents is a key area of translational research. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. mdpi.com

For morpholine-containing compounds, there is precedent for evaluating their synergistic potential. For instance, studies have explored the combination of plant-derived compounds with conventional chemotherapeutic agents to achieve synergistic anticancer effects. mdpi.com Phloretin, a natural dihydrochalcone, has shown synergistic effects when combined with drugs like doxorubicin (B1662922) in breast cancer cell lines. mdpi.com Given that this compound contains a morpholine ring, a structural feature present in many bioactive molecules, it would be a logical step to evaluate its potential for synergistic activity with standard-of-care chemotherapies or targeted agents in various cancer types. Such studies would typically involve in vitro checkerboard assays followed by in vivo combination therapy studies in animal models.

Translational Research Implications and Readiness for Further Development

The translational potential of this compound will depend on a comprehensive evaluation of its efficacy and safety profile. The presence of the morpholine moiety is encouraging, as it is a component of many approved drugs and is often associated with favorable pharmacokinetic properties. sci-hub.se

For a compound like this compound to be considered ready for further development, a number of key translational research questions would need to be addressed. These include:

Target Identification and Mechanism of Action: Elucidating the specific molecular target(s) and mechanism(s) by which the compound exerts its biological effects is crucial.

Pharmacokinetics and Metabolism: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to understand its bioavailability and metabolic fate. nih.gov

Biomarker Development: Identifying biomarkers that could predict response or resistance to the compound would be highly valuable for patient selection in future clinical trials.

Safety Pharmacology: A thorough assessment of its effects on major physiological systems (cardiovascular, respiratory, and central nervous systems) is required.

While specific data for this compound is currently lacking, the broader research on morpholine and hydrazide derivatives provides a framework for its potential preclinical development path. Future research should focus on synthesizing this specific compound and subjecting it to rigorous preclinical evaluation to determine its therapeutic potential.

Future Directions and Unexplored Research Avenues for 3 Morpholin 4 Yl Benzoic Acid Hydrazide

Design and Synthesis of Next-Generation Analogs with Superior Potency and Selectivity

The foundational structure of 3-Morpholin-4-yl-benzoic acid hydrazide presents a promising scaffold for the development of novel therapeutic agents. Future research will focus on the rational design and synthesis of next-generation analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, aiming to elucidate the key molecular features that govern the compound's biological activity researchgate.netnih.govicm.edu.pl. By systematically modifying the morpholine (B109124), benzoic acid, and hydrazide moieties, researchers can explore the impact of various substituents on the compound's efficacy and target engagement.

Computational modeling and in silico screening techniques will play a crucial role in expediting the discovery of more potent analogs. These methods can predict the binding affinity of virtual compounds to target proteins, allowing for the prioritization of synthetic efforts on molecules with the highest probability of success chemrxiv.orgmdpi.com. The synthesis of a diverse library of this compound derivatives will enable comprehensive screening against a panel of biological targets, facilitating the identification of lead compounds with superior therapeutic profiles. The morpholine ring, in particular, is a versatile component that can be modified to improve pharmacokinetic properties and target interactions researchgate.netnih.gove3s-conferences.org.

| Parent Compound | Chemical Structure | Key Moieties for Modification |

| This compound | [Insert Chemical Structure Image Here] | - Morpholine ring- Benzoic acid core- Hydrazide group |

Investigation of Novel Therapeutic Applications Beyond Current Indications

While the hydrazide functional group is often associated with antimicrobial activity, the unique combination of the morpholine and benzoic acid hydrazide moieties in this compound suggests the potential for a broader range of therapeutic applications nih.govimpactfactor.org. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable physicochemical properties and biological activity across various disease areas researchgate.netnih.gove3s-conferences.orgtandfonline.com.

Future research should explore the potential of this compound and its analogs in therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders. The ability of morpholine-containing compounds to interact with a wide array of biological targets, including kinases and receptors, opens up avenues for discovering novel mechanisms of action nih.govtandfonline.comacs.org. For instance, certain morpholine derivatives have shown promise as inhibitors of enzymes implicated in the pathology of neurodegenerative conditions tandfonline.com. Screening of this compound and its derivatives against a diverse range of cellular and molecular targets could unveil previously unexplored therapeutic opportunities.

Development of Advanced Drug Delivery Systems for Optimized Pharmacological Profiles